Anisotropine methylbromide is a quaternary ammonium muscarinic receptor antagonist structurally derived from the tropane alkaloid family. It is characterized by the substitution of an aliphatic side chain for the aromatic side chain in the acid moiety of the ester, distinguishing it from traditional belladonna alkaloids [1]. In procurement and formulation contexts, it is highly valued for its robust aqueous solubility, exceptional thermal stability with a melting point of 329 °C, and its permanent cationic charge [1]. These baseline physicochemical properties make it highly processable for liquid and solid dosage forms targeting peripheral antispasmodic applications, entirely avoiding the volatility or lipophilicity typically associated with tertiary amine analogs[1].
Substituting anisotropine methylbromide with generic tertiary amines, such as atropine free base, fundamentally alters both processability and pharmacological targeting[1]. Tertiary amines are highly lipophilic, allowing them to readily cross the blood-brain barrier (BBB) and induce central nervous system (CNS) side effects, which is unacceptable for strictly peripheral applications [2]. Furthermore, from a manufacturing standpoint, free base tropane alkaloids exhibit much lower thermal stability and poor aqueous solubility, complicating the formulation of stable, high-concentration aqueous elixirs [1]. The quaternary ammonium structure of anisotropine methylbromide guarantees a permanent positive charge, ensuring strict peripheral compartmentalization and robust solubility profiles that generic tertiary substitutes cannot match[2].
Anisotropine methylbromide exhibits an exceptionally high melting point of 329 °C [1], which is significantly higher than that of generic tertiary amine comparators like atropine free base (114–118 °C)[2]. This massive thermal processing window allows for aggressive drying, milling, and high-temperature compounding techniques without the risk of thermal degradation or melting-induced agglomeration that plagues lower-melting tropane alkaloids[1].
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | 329 °C |
| Comparator Or Baseline | Atropine free base (114–118 °C) |
| Quantified Difference | >210 °C higher melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables high-shear, high-temperature manufacturing and drying processes without material degradation or phase changes.
The quaternization of the tropane nitrogen in anisotropine methylbromide drastically shifts its solubility profile. It achieves a maximum aqueous solubility of approximately 198.7 mM (~72 mg/mL) [1]. In contrast, non-quaternized comparators like atropine free base have limited aqueous solubility (~2 mg/mL). This high hydrophilicity, reflected by a LogP of 0.6 [2], allows formulators to easily achieve stable, high-concentration aqueous solutions without requiring complex lipophilic co-solvents or surfactants [1].
| Evidence Dimension | Maximum Aqueous Solubility |
| Target Compound Data | 198.7 mM (~72 mg/mL) |
| Comparator Or Baseline | Atropine free base (~2 mg/mL) |
| Quantified Difference | ~36-fold increase in aqueous solubility |
| Conditions | Aqueous solvent at standard conditions |
Eliminates the need for lipophilic co-solvents in liquid formulations, reducing cost and complexity in elixir manufacturing.
Because anisotropine methylbromide possesses a permanently charged quaternary nitrogen atom, its lipophilicity is severely restricted compared to tertiary amines [1]. This structural feature prevents it from readily crossing lipid membranes such as the blood-brain barrier [1]. While tertiary comparators like atropine readily penetrate the CNS causing significant central anticholinergic toxicity, anisotropine methylbromide remains compartmentalized in the periphery, selectively targeting gastrointestinal and genitourinary smooth muscle without central interference [2].
| Evidence Dimension | Blood-Brain Barrier Permeability |
| Target Compound Data | Negligible CNS penetration (Quaternary ammonium, LogP 0.6) |
| Comparator Or Baseline | Atropine (Tertiary amine, high CNS penetration) |
| Quantified Difference | Qualitative exclusion of CNS distribution |
| Conditions | In vivo systemic circulation |
Crucial for procuring active pharmaceutical ingredients where peripheral antispasmodic efficacy must be isolated from central nervous system side effects.
Due to its high aqueous solubility (~72 mg/mL) and low LogP, anisotropine methylbromide is the ideal candidate for formulating stable liquid dosage forms, such as antispasmodic elixirs[1]. Unlike free base tropanes that require alcohol or synthetic co-solvents to remain in solution, this compound dissolves readily in water, simplifying the manufacturing pipeline and improving the safety profile of the final vehicle [1].
The exceptionally high melting point of 329 °C allows this compound to be utilized in rigorous solid-dosage manufacturing processes, including hot-melt extrusion or high-shear granulation [1]. Localized heat generation in these processes would melt or degrade standard anticholinergics like atropine (melting point ~114 °C) [2]. This thermal resilience ensures batch-to-batch reproducibility and zero loss of active pharmaceutical ingredient integrity during aggressive milling [1].
In pharmacological research, anisotropine methylbromide serves as a critical baseline tool compound for isolating peripheral muscarinic receptor activity [3]. Because its quaternary structure prevents blood-brain barrier crossing, researchers can use it to block peripheral gastrointestinal or genitourinary muscarinic receptors without confounding the data with central nervous system effects, a separation impossible to achieve with tertiary amine comparators [3].
Irritant;Environmental Hazard